2-Chloro-6-(1,1-difluoroethyl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(1,1-difluoroethyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c1-6(8,9)4-2-10-3-5(7)11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSBLKDUROQSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC(=N1)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 1,1 Difluoroethyl Pyrazine
De Novo Synthesis Approaches to the Pyrazine (B50134) Core with Difluoroethyl and Chloro Functionalities
De novo synthesis involves the construction of the pyrazine ring from acyclic precursors. This approach offers the potential for high convergency and control over the final substitution pattern.
Stepwise assembly of the pyrazine ring typically involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyrazine, this would conceptually involve a precursor such as a 1,2-diaminoalkene reacting with a glyoxal (B1671930) derivative already bearing the 1,1-difluoroethyl group. Subsequent chlorination would then yield the target compound.
A plausible, though not explicitly documented, pathway could commence with the synthesis of a suitably protected 1,1-diamino-2-(1,1-difluoroethyl)ethene. This intermediate could then undergo a cyclocondensation reaction with a chlorinated glyoxal derivative. The initial cyclization product, a dihydropyrazine, would then be oxidized to the aromatic pyrazine. A final chlorination step, if the chloro group was not incorporated in the initial cyclization, could be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The synthesis of 2-chloro-3,6-dialkyl pyrazines has been reported starting from the condensation of an amino acid to form a 3,6-dialkyl-2,5-piperazinedione, which is then reacted with phosphorous oxychloride. google.com
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and resource utilization. While a specific one-pot synthesis for this compound is not prominently described in the literature, related methodologies for substituted pyrazines exist. For instance, microwave-assisted sequential one-pot syntheses have been developed for other heterocyclic systems, demonstrating the feasibility of such an approach. google.com A hypothetical one-pot process for the target molecule could involve the in situ generation of a highly reactive difluoroethyl-containing dicarbonyl species, which then reacts with a diamine and a chlorinating agent in a single pot.
Functionalization and Late-Stage Introduction of the 1,1-Difluoroethyl Group onto Pyrazine Precursors
An alternative and often more practical approach is the late-stage functionalization of a readily available pyrazine precursor. This strategy is particularly valuable as it allows for the diversification of a common intermediate. In this case, a suitable starting material would be a chloropyrazine, such as 2,6-dichloropyrazine (B21018).
Radical difluoroethylation has emerged as a powerful tool for the introduction of the -CF₂CH₃ group onto aromatic and heteroaromatic systems. These reactions typically involve the generation of a 1,1-difluoroethyl radical from a suitable precursor, which then adds to the pyrazine ring. Reagents capable of generating this radical include various sulfinate salts or iodo- and bromo-difluoroethanes in the presence of a radical initiator. While specific examples for the difluoroethylation of 2-chloropyrazine (B57796) are not abundant, the general principles of radical aromatic substitution suggest this as a viable pathway.
Metal-catalyzed cross-coupling reactions provide another avenue for the late-stage introduction of the 1,1-difluoroethyl group. These methods often offer high selectivity and functional group tolerance.
Copper-catalyzed reactions are particularly noteworthy for the formation of C-C bonds involving fluoroalkyl groups. A potential route for the synthesis of this compound involves the copper-catalyzed cross-coupling of 2,6-dichloropyrazine with a difluoroethylating agent. This would proceed via a selective mono-substitution, leaving the second chloro group intact.
A variety of copper-catalyzed difluoroalkylation reactions have been reported, often involving the use of difluoroalkyl halides or other precursors in the presence of a copper catalyst and a suitable ligand. For instance, a proposed reaction could involve reacting 2,6-dichloropyrazine with a difluoroethyl source, such as (1,1-difluoroethyl)trimethylsilane or a difluoroethylzinc reagent, in the presence of a copper(I) catalyst like copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline. The reaction conditions would need to be carefully optimized to favor monosubstitution and prevent the formation of the disubstituted product.
The following table summarizes a hypothetical copper-catalyzed difluoroethylation of 2,6-dichloropyrazine, illustrating the key components of such a reaction.
| Component | Role | Example |
| Pyrazine Substrate | Starting material | 2,6-Dichloropyrazine |
| Difluoroethylating Agent | Source of the -CF₂CH₃ group | (1,1-difluoroethyl)trimethylsilane |
| Copper Catalyst | Facilitates the cross-coupling | Copper(I) Iodide (CuI) |
| Ligand | Stabilizes the copper catalyst and enhances reactivity | 1,10-Phenanthroline |
| Solvent | Provides the reaction medium | Dimethylformamide (DMF) or Dioxane |
| Base | May be required to facilitate the reaction | Potassium carbonate (K₂CO₃) |
This table is a representation of a potential reaction setup and the specific reagents and conditions would require experimental validation.
Metal-Catalyzed Difluoroethylation Reactions
Palladium-Catalyzed Approaches
Palladium catalysis has proven to be a versatile tool for the formation of carbon-carbon bonds in the synthesis of functionalized pyrazines. Cross-coupling reactions, such as the Suzuki and Stille couplings, are commonly employed. rsc.org In a typical approach, a chloropyrazine derivative can be coupled with an appropriate organometallic reagent containing the 1,1-difluoroethyl group.
A systematic study on the palladium-catalyzed coupling of pyrazine O-tosylates with various organoboron derivatives has demonstrated the efficacy of this approach. For instance, imino O-tosylates react with aryltrifluoroborates in the presence of a palladium acetate (B1210297) catalyst and a biarylphosphine ligand to afford the coupled products in high yields. rsc.org While this example uses an aryltrifluoroborate, the principle can be extended to the use of a 1,1-difluoroethylboron species.
Furthermore, palladium-catalyzed cross-coupling of (di)chloropyrazines with phosphorus pronucleophiles has been successfully achieved, yielding phosphorylated pyrazines in high yields (81-95%). nih.gov These reactions are typically carried out in the presence of a base and demonstrate the feasibility of palladium-catalyzed functionalization of the chloropyrazine core.
A general representation of a palladium-catalyzed cross-coupling reaction for the synthesis of a substituted pyrazine is shown below:
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-Chloropyrazine | (1,1-difluoroethyl)boronic acid or ester | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., biarylphosphine) | 2-(1,1-difluoroethyl)pyrazine (B174266) |
This table represents a generalized scheme and specific conditions may vary.
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful and more economical alternative to palladium for certain cross-coupling reactions. Nickel catalysts can facilitate the activation of traditionally less reactive C-Cl bonds, making them suitable for the functionalization of chloropyrazines.
While specific examples for the direct nickel-catalyzed synthesis of this compound are not extensively documented in publicly available literature, the principles of nickel-catalyzed cross-electrophile coupling are well-established. For instance, the synthesis of 2-alkylated pyridines has been achieved through the nickel-catalyzed cross-coupling of 2-chloropyridines with alkyl bromides. These reactions often employ a rigid bathophenanthroline (B157979) ligand and are conducted in a polar aprotic solvent like DMF.
The mechanism of nickel-catalyzed cross-coupling often involves radical pathways, which can be advantageous for certain transformations. These reactions have been successfully merged with photoredox and electrochemical catalysis to achieve novel reactivity.
Photoredox Catalysis in Difluoroethylation Strategies
Visible-light photoredox catalysis offers a mild and efficient method for the generation of radical species, which can then participate in C-H functionalization reactions. This strategy has been successfully applied to the direct difluoromethylation of heterocycles.
In a notable example, the direct C-H difluoromethylation of various heterocycles, including quinoxalin-2(1H)-ones, was achieved using sodium difluoromethanesulfinate (CF2HSO2Na) as the difluoromethyl source and rose bengal as an organic photoredox catalyst. researchgate.net The reaction proceeds under irradiation with green LEDs at room temperature in DMSO, with air as the oxidant. researchgate.net This method's operational simplicity and moderate to excellent yields make it a promising approach for the introduction of fluoroalkyl groups. researchgate.net Although this example demonstrates difluoromethylation, the underlying principle could be adapted for difluoroethylation using an appropriate precursor.
A general scheme for the photoredox-catalyzed difluoromethylation of a heterocycle is as follows:
| Heterocycle | Reagent | Photocatalyst | Conditions | Product |
| Quinoxalin-2(1H)-one | CF2HSO2Na | Rose Bengal | Green LEDs, DMSO, Air, rt | 3-(Difluoromethyl)quinoxalin-2(1H)-one |
This table is based on the difluoromethylation of quinoxalin-2(1H)-ones and serves as an illustrative example. researchgate.net
Difluoroethylation via Halogen-Difluoroethyl Exchange
Chlorination Strategies on Difluoroethyl-Substituted Pyrazines
An alternative synthetic pathway involves the initial synthesis of 2-(1,1-difluoroethyl)pyrazine followed by a chlorination step. The presence of the electron-withdrawing 1,1-difluoroethyl group can significantly influence the regioselectivity and reactivity of the pyrazine ring during chlorination.
Direct Chlorination Methods
The direct chlorination of pyrazines can be achieved using various chlorinating agents. A German patent describes the synthesis of 2,6-dichloropyrazine by the chlorination of monochloropyrazine with gaseous chlorine at elevated temperatures (60-140 °C). google.com Interestingly, this process uses the final product, 2,6-dichloropyrazine, as the reaction solvent to minimize the formation of byproducts. google.com The reaction yields can be as high as 80-90%. google.com
A Japanese patent discloses the direct chlorination of pyrazine itself in a polar solvent such as N,N-dimethylformamide (DMF) at room temperature to 120°C. google.com By controlling the stoichiometry of the chlorinating agent, either 2-chloropyrazine or a mixture of dichloropyrazines can be obtained. google.com
The chlorination of alkyl-substituted pyrazines has also been investigated. The reaction of 2-methylpyrazine (B48319) with chlorine yields a mixture of 2-chloro-3-methylpyrazine (B1202077) and 2-chloro-5-methylpyrazine. The presence of an electron-withdrawing group like the 1,1-difluoroethyl group would be expected to deactivate the pyrazine ring towards electrophilic attack and direct the incoming chlorine atom to specific positions.
Indirect Chlorination via Precursor Modification
Indirect methods for chlorination often involve the conversion of a precursor functional group, such as a hydroxyl or amino group, into a chlorine atom. For example, a common route to chloropyrazines involves the treatment of the corresponding hydroxypyrazine (pyrazinone) with a chlorinating agent like phosphorus oxychloride (POCl3). While this adds extra steps to the synthesis, it can offer better control over the regiochemistry of the chlorination. A patent for the synthesis of 2-amino-6-chloropyridine (B103851) describes the preparation of the precursor 2-hydrazino-6-chloropyridine from 2,6-dichloropyridine (B45657) and hydrazine (B178648) hydrate. psu.edu This highlights the general strategy of using precursor functional groups for the synthesis of halogenated heterocycles.
Chemo- and Regioselective Synthesis Considerations
The successful synthesis of this compound hinges on the precise control of the introduction of the chloro and 1,1-difluoroethyl groups onto the pyrazine core. The order of introduction and the reaction conditions are critical factors that dictate the final product's structure and purity.
The pyrazine ring is an electron-deficient system due to the presence of two nitrogen atoms. This electronic characteristic generally directs nucleophilic substitution and deactivates the ring towards electrophilic attack. The introduction of substituents further complicates the reactivity and regioselectivity of subsequent functionalization steps.
A plausible synthetic route could involve the initial preparation of a substituted pyrazine precursor, followed by the sequential introduction of the chloro and difluoroethyl groups. For instance, starting with an alkylpyrazine, such as 2-ethylpyrazine, subsequent chlorination would need to be highly regioselective. The chlorination of alkylpyrazines can lead to a mixture of isomers. For example, the direct chlorination of 2-methylpyrazine with chlorine gas has been shown to yield a mixture of 2-chloro-3-methylpyrazine and 2-chloro-6-methylpyrazine. The directing influence of the alkyl group and the reaction conditions play a crucial role in determining the ratio of these isomers.
The table below, based on analogous chlorination of alkylpyrazines, illustrates the potential for isomeric product formation.
| Starting Material | Reagent | Product(s) | Observations |
| 2-Methylpyrazine | Cl₂ | 2-Chloro-6-methylpyrazine & 2-Chloro-3-methylpyrazine | Formation of a mixture of isomers. |
| 2,5-Dimethylpyrazine | Cl₂ | 2-Chloro-3,6-dimethylpyrazine | Direct chlorination without UV light. |
| 2,6-Dimethylpyrazine | Cl₂ / UV light | 2,6-Bis(chloromethyl)pyrazine | Side-chain halogenation is favored under radical conditions. |
To achieve the desired 2,6-substitution pattern, one might consider a strategy involving a pre-functionalized pyrazine that directs incoming substituents to the desired positions. Alternatively, methods developed for the regioselective functionalization of other nitrogen heterocycles, such as pyridines, could be adapted. For instance, temporary dearomatization-rearomatization strategies have been employed for the site-selective introduction of functional groups, including difluoromethyl groups, onto pyridine (B92270) rings. nih.govresearchgate.netuni-muenster.denih.gov Such an approach could potentially offer a higher degree of control over the substitution pattern on the pyrazine ring.
The introduction of the 1,1-difluoroethyl group is another significant challenge. Methods for the direct C-H difluoromethylation of pyridines have been developed, often proceeding through radical pathways. nih.govresearchgate.net The regioselectivity of these reactions is highly dependent on the electronic environment of the C-H bond. Applying such a method to a pre-existing chloropyrazine would require careful consideration of the directing effects of the chlorine atom and the pyrazine nitrogens to ensure selective functionalization at the C-6 position.
A primary concern in the synthesis of this compound is the formation of undesired byproducts. These can arise from a lack of regioselectivity, over-reaction, or side reactions of the starting materials and intermediates.
During the chlorination step, potential byproducts include isomeric monochlorinated pyrazines and dichlorinated products. For example, if starting with 2-ethylpyrazine, chlorination could potentially occur at the 3, 5, or 6 positions, leading to a mixture of isomers that would be difficult to separate. Over-chlorination could also lead to the formation of various dichlorinated ethylpyrazines. The choice of chlorinating agent and reaction conditions is paramount to minimizing these byproducts. Milder chlorinating agents, such as N-chlorosuccinimide (NCS), sometimes offer better selectivity compared to chlorine gas.
The table below outlines potential byproducts and strategies for their minimization based on analogous reactions.
| Reaction Step | Potential Byproducts | Minimization Strategies |
| Chlorination | Isomeric monochloro-alkylpyrazines (e.g., 2-chloro-3-ethylpyrazine, 2-chloro-5-ethylpyrazine) | - Use of directing groups. - Optimization of reaction conditions (temperature, solvent). - Selection of a regioselective chlorinating agent. |
| Dichloro-alkylpyrazines | - Precise control of stoichiometry (1 equivalent of chlorinating agent). - Lower reaction temperatures to reduce reactivity. | |
| Difluoroethylation | Isomeric difluoroethyl-chloropyrazines | - Use of a pre-functionalized pyrazine with strong directing groups. - Employment of regioselective C-H functionalization methods. |
| Products of side-chain reaction | - Avoidance of radical initiators (e.g., UV light) if ring functionalization is desired. | |
| Decomposition products | - Use of mild reaction conditions to avoid degradation of the pyrazine ring. nih.gov |
Furthermore, the introduction of the 1,1-difluoroethyl group via radical means could lead to a variety of byproducts stemming from non-selective C-H activation at other positions on the pyrazine ring or on the ethyl side chain. The stability of the pyrazine ring under the reaction conditions is also a factor; harsh conditions can lead to decomposition and the formation of complex mixtures. nih.gov Therefore, developing a successful synthesis requires a deep understanding of the reactivity of the pyrazine system and the careful selection of reagents and conditions to favor the desired reaction pathway while suppressing the formation of byproducts.
Chemical Reactivity and Transformation Pathways of 2 Chloro 6 1,1 Difluoroethyl Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic systems. masterorganicchemistry.comlibretexts.org In the context of 2-Chloro-6-(1,1-difluoroethyl)pyrazine, the pyrazine (B50134) ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two nitrogen atoms and the additional inductive effect of the 1,1-difluoroethyl substituent. This activation facilitates the displacement of the chloro group by a variety of nucleophiles.
Displacement of the Chloro Substituent by Various Nucleophiles
The chlorine atom at the 2-position of the pyrazine ring serves as a good leaving group in SNAr reactions, enabling the introduction of a diverse array of functional groups.
The reaction of 2-chloropyrazines with nitrogen-based nucleophiles is a widely employed method for the synthesis of aminopyrazine derivatives, which are common scaffolds in medicinal chemistry. In a general context, primary and secondary amines, as well as hydrazines, can readily displace the chloro substituent. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. While specific data for this compound is not extensively documented, analogous reactions with other activated chloropyridines and chloropyrazines suggest that a variety of amines can be used. For instance, the reaction of 2-chloropyridines with various amines can be catalyzed by microsomal glutathione (B108866) S-transferase 1, proceeding through a Meisenheimer complex intermediate. researchgate.net
Table 1: Representative SNAr Reactions with Nitrogen Nucleophiles (Hypothetical Examples based on Analogous Systems)
| Nucleophile | Product | Typical Conditions |
| Ammonia | 2-Amino-6-(1,1-difluoroethyl)pyrazine | Aqueous ammonia, heat |
| Benzylamine | 2-(Benzylamino)-6-(1,1-difluoroethyl)pyrazine | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, DMSO), heat |
| Morpholine | 2-(Morpholino)-6-(1,1-difluoroethyl)pyrazine | Base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, DMSO), heat |
| Hydrazine (B178648) | 2-Hydrazinyl-6-(1,1-difluoroethyl)pyrazine | Hydrazine hydrate, solvent (e.g., ethanol), reflux |
Note: The conditions and products in this table are illustrative and based on general reactivity patterns of similar compounds. Specific experimental validation for this compound is required.
The displacement of the chloro group by oxygen-based nucleophiles, such as alkoxides and phenoxides, provides access to the corresponding ethers. These reactions typically require a strong base to deprotonate the alcohol or phenol, generating the more potent nucleophilic alkoxide or phenoxide anion. The reaction of 2,4,6-trinitrochlorobenzene with aqueous sodium hydroxide (B78521) to form 2,4,6-trinitrophenol is a classic example of this type of SNAr reaction. libretexts.org
Table 2: Representative SNAr Reactions with Oxygen Nucleophiles (Hypothetical Examples based on Analogous Systems)
| Nucleophile | Product | Typical Conditions |
| Sodium Methoxide | 2-Methoxy-6-(1,1-difluoroethyl)pyrazine | NaOMe in Methanol, heat |
| Sodium Phenoxide | 2-Phenoxy-6-(1,1-difluoroethyl)pyrazine | Sodium phenoxide, solvent (e.g., DMF), heat |
Note: The conditions and products in this table are illustrative and based on general reactivity patterns of similar compounds. Specific experimental validation for this compound is required.
While less common than reactions with N- and O-nucleophiles, SNAr reactions with carbon-based nucleophiles can be used to form carbon-carbon bonds. Strong nucleophiles such as organolithium or Grignard reagents can potentially displace the chloro group. However, the high reactivity of these organometallics can sometimes lead to side reactions. Enolates, being softer nucleophiles, can also participate in SNAr reactions with activated haloarenes.
Stereoelectronic Effects on SNAr Reactivity
The reactivity of the pyrazine ring in SNAr reactions is governed by stereoelectronic effects. The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making it more susceptible to nucleophilic attack. The 1,1-difluoroethyl group at the 6-position further enhances this effect through its strong inductive electron-withdrawing nature.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, as a heteroaryl halide, is a suitable substrate for various cross-coupling reactions.
While specific examples for this particular compound are not widely reported, the general applicability of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to chloropyrazines suggests that this compound would be a viable coupling partner. The electron-withdrawing 1,1-difluoroethyl group can influence the reactivity of the C-Cl bond in the oxidative addition step of the catalytic cycle.
Table 3: Potential Cross-Coupling Reactions of this compound (Hypothetical Examples)
| Reaction Name | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-6-(1,1-difluoroethyl)pyrazine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino-6-(1,1-difluoroethyl)pyrazine derivative |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-6-(1,1-difluoroethyl)pyrazine |
Note: The feasibility and specific conditions for these reactions with this compound would require experimental investigation. The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. libretexts.org The Buchwald-Hartwig amination provides a powerful route to N-aryl and N-heteroaryl amines from aryl halides and amines. libretexts.orgyoutube.com The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org
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Acid-Base Chemistry and Tautomerism
The acid-base properties of this compound are relevant to its reactivity, particularly in acid- or base-catalyzed transformations. Pyrazine itself is a weak base, with a pKa of 0.65, which is significantly lower than that of pyridine (B92270) (pKa = 5.2). scribd.com This reduced basicity is attributed to the inductive electron-withdrawing effect of the second nitrogen atom in the ring. slideshare.net In this compound, the presence of the chloro and 1,1-difluoroethyl substituents, both being potent electron-withdrawing groups, is expected to further decrease the basicity of the pyrazine nitrogen atoms, making it a very weak base.
While tautomerism is a possibility in some substituted pyrazines, for this compound, significant tautomeric forms are not expected to play a major role in its reactivity under typical conditions. The absence of acidic protons on the pyrazine ring or the α-carbon of the ethyl group (due to the presence of fluorine atoms) precludes common keto-enol or imine-enamine type tautomerism involving the core structure.
Studies on Reaction Mechanisms and Intermediates
The reactivity of this compound is dominated by nucleophilic substitution at the chlorinated carbon, with potential for radical functionalization under specific conditions.
The most prevalent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-deficient nature of the pyrazine ring, augmented by the electron-withdrawing substituents, provides significant stabilization for this intermediate, thereby facilitating the reaction. scribd.com The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine analogs. thieme-connect.de The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. Studies on related 2-chloropyridine (B119429) derivatives have shown that the reaction is affected by the electron-withdrawing strength of other substituents on the ring. libretexts.org
| Nucleophile | Product Type | General Conditions | Reference |
|---|---|---|---|
| Amines (e.g., R-NH2) | 2-Amino-6-(1,1-difluoroethyl)pyrazine derivatives | Often requires heating; can be base-catalyzed | youtube.com |
| Alkoxides (e.g., RO-) | 2-Alkoxy-6-(1,1-difluoroethyl)pyrazine derivatives | Base-catalyzed (e.g., NaOR) in an alcohol solvent | scribd.com |
| Thiolates (e.g., RS-) | 2-Alkylthio-6-(1,1-difluoroethyl)pyrazine derivatives | Base-catalyzed (e.g., NaSR) | mdpi.com |
While less common than nucleophilic substitution, radical functionalization of the pyrazine ring is a potential transformation pathway. The pyrazine ring can be susceptible to homolytic substitution, particularly when protonated. thieme-connect.de For this compound, radical reactions could be initiated photochemically or through the use of radical initiators.
Studies on the functionalization of related heterocyclic systems, such as pyridines, with difluoromethyl radicals have shown that the •CF2H radical has nucleophilic character. nih.gov This suggests that direct radical difluoromethylation of an already difluoromethylated pyrazine might be challenging. However, functionalization of the difluoromethyl group itself can occur. For instance, deprotonation of a C-H bond in a difluoromethyl group attached to a pyridine ring has been demonstrated, allowing for subsequent electrophilic trapping. nih.gov This indicates a potential pathway for modifying the 1,1-difluoroethyl substituent on the pyrazine ring.
Furthermore, the C-F bonds in trifluoromethyl groups on aromatic rings can be functionalized via radical intermediates under reductive conditions. ccspublishing.org.cn While the 1,1-difluoroethyl group is not a trifluoromethyl group, these studies highlight the possibility of activating C-F bonds under the right conditions to form new C-C bonds.
| Reaction Type | Potential Intermediate | Possible Outcome | Analogous System Reference |
|---|---|---|---|
| Deprotonation-Electrophilic Quench | α-carbanion on the difluoroethyl group | Functionalization of the side chain | nih.gov |
| Reductive C-F Activation | Difluoroalkyl radical | Coupling with alkenes or other radical acceptors | ccspublishing.org.cn |
There is currently no specific information available in the scientific literature regarding disproportionation reactions involving this compound. Disproportionation reactions typically involve a species that can be both oxidized and reduced. While the pyrazine ring can be reduced, and under certain conditions, halogenated aromatics can undergo complex transformations, dedicated studies on disproportionation mechanisms for this particular compound or closely related structures have not been reported.
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Chloro 6 1,1 Difluoroethyl Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 2-Chloro-6-(1,1-difluoroethyl)pyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for unambiguous assignment of all atoms.
The ¹H NMR spectrum is expected to show signals corresponding to the three distinct proton environments in the molecule: two aromatic protons on the pyrazine (B50134) ring and three protons of the methyl group.
The pyrazine ring protons (H-3 and H-5) are in different chemical environments due to the asymmetric substitution. They are expected to appear as two distinct doublets in the aromatic region (typically δ 8.5-9.0 ppm). Their coupling to each other across four bonds (⁴JHH) would result in small splitting. The proton at the C-3 position, being adjacent to the electron-withdrawing chloro group, is anticipated to be shifted further downfield compared to the proton at the C-5 position.
The methyl group protons (CH₃) of the 1,1-difluoroethyl substituent will appear as a triplet in the upfield region. This triplet pattern arises from coupling to the two adjacent fluorine atoms (³JHF).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.8 | Doublet (d) | ⁴JHH = ~1.5 Hz |
| H-5 | ~8.7 | Doublet (d) | ⁴JHH = ~1.5 Hz |
| CH₃ | ~2.1 | Triplet (t) | ³JHF = ~18 Hz |
The proton-decoupled ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the molecule. The presence of fluorine atoms introduces complex splitting patterns due to carbon-fluorine (C-F) coupling, which is observable over one or more bonds. researchgate.net
The carbons of the pyrazine ring are expected between δ 140-160 ppm. The carbon bearing the chloro group (C-2) and the carbon bearing the difluoroethyl group (C-6) will be significantly deshielded. The signal for the carbon atom directly bonded to the two fluorine atoms (C-CF₂) will appear as a triplet due to one-bond C-F coupling (¹JCF). The methyl carbon (CH₃) will also appear as a triplet due to two-bond C-F coupling (²JCF). The pyrazine ring carbons can also exhibit smaller long-range couplings to the fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | ~152 | Singlet or small multiplet | - |
| C-3 | ~146 | Singlet or small multiplet | - |
| C-5 | ~144 | Singlet or small multiplet | - |
| C-6 | ~158 | Triplet (t) | ²JCF = ~25-35 Hz |
| C-CF₂ | ~120 | Triplet (t) | ¹JCF = ~240-250 Hz |
| CH₃ | ~24 | Triplet (t) | ²JCF = ~20-30 Hz |
The ¹⁹F NMR spectrum provides direct information about the fluorine atoms. In this compound, the two fluorine atoms are chemically equivalent. Therefore, they are expected to produce a single signal. This signal will be split into a quartet by the three equivalent protons of the adjacent methyl group (³JHF coupling). The chemical shift of this signal is characteristic of a CF₂ group adjacent to an aromatic ring and a methyl group.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CF₂ | ~ -90 to -110 | Quartet (q) | ³JHF = ~18 Hz |
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments by revealing through-bond and through-space correlations between nuclei. researchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (H-H) couplings. researchgate.net A cross-peak would be expected between the two aromatic protons (H-3 and H-5), confirming their coupling relationship.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). Expected correlations would be observed between H-3 and C-3, H-5 and C-5, and the CH₃ protons with the CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the molecular skeleton, as it shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). ceitec.cz Key correlations would confirm the placement of the substituents.
Table 4: Key Predicted HMBC Correlations for this compound
| Proton | Correlating Carbon(s) | Type of Correlation | Significance |
| CH₃ | C-CF₂ | ²JCH | Confirms the ethyl group structure. |
| CH₃ | C-6 | ³JCH | Links the ethyl substituent to the pyrazine ring at position 6. |
| H-5 | C-3, C-6 | ³JCH, ²JCH | Confirms the connectivity within the pyrazine ring and relative position to substituents. |
| H-3 | C-2, C-5 | ²JCH, ³JCH | Confirms the connectivity within the pyrazine ring and relative position to substituents. |
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of nuclei. A NOESY or ROESY experiment could show a correlation between the methyl protons (CH₃) and the aromatic proton at C-5, confirming the spatial arrangement of the difluoroethyl group relative to the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact molecular formula from the measured mass, as each formula has a unique theoretical exact mass based on the masses of its most abundant isotopes. missouri.eduresearchgate.net For this compound, HRMS would be used to confirm its elemental composition of C₆H₅ClF₂N₂. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) is calculated using the masses of the most abundant isotopes: ¹H, ¹²C, ¹⁴N, ¹⁹F, and ³⁵Cl.
Table 5: HRMS Data for this compound
| Ion Formula | Calculated Monoisotopic Mass (Da) |
| [C₆H₅³⁵ClF₂N₂ + H]⁺ | 179.0236 |
| [C₆H₅³⁷ClF₂N₂ + H]⁺ | 181.0206 |
The presence of chlorine results in a characteristic isotopic pattern, with the [M+2+H]⁺ peak (containing the ³⁷Cl isotope) having an intensity approximately one-third that of the [M+H]⁺ peak (containing ³⁵Cl), providing further confirmation of the presence of a single chlorine atom in the structure.
Coupled Techniques (e.g., LC-MS) for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the analysis of this compound. This hybrid technique synergistically combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and specific detection provided by mass spectrometry.
For purity assessment , a validated LC-MS method can effectively separate the target compound from starting materials, by-products, and other impurities that may be present after synthesis. A typical setup would involve a reversed-phase HPLC column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. The elution of this compound would be observed as a distinct peak in the chromatogram at a specific retention time. The mass spectrometer, often a single quadrupole or a more advanced tandem mass spectrometer (MS/MS), provides mass-to-charge ratio (m/z) data for the eluting peak, confirming the identity of the compound. The molecular formula of this compound is C₆H₅ClF₂N₂, giving it a molecular weight of approximately 178.57 g/mol . bldpharm.com In positive ion mode electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at an m/z of approximately 179.02. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with the [M+2+H]⁺ peak appearing at approximately one-third the intensity of the [M+H]⁺ peak, providing further confirmation of the compound's elemental composition. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks in the chromatogram.
In the context of reaction monitoring , LC-MS allows for the rapid analysis of aliquots taken from a reaction mixture. This enables chemists to track the consumption of starting materials and the formation of the desired product, this compound, in near real-time. By quantifying the relative peak areas of reactants and products over time, reaction kinetics can be studied, and the optimal reaction time can be determined to maximize yield and minimize impurity formation.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₆H₅ClF₂N₂ |
| Molecular Weight | 178.57 g/mol |
| Expected [M+H]⁺ (m/z) | ~179.02 |
| Expected [M+Na]⁺ (m/z) | ~201.00 |
| Isotopic Pattern | Presence of ³⁵Cl and ³⁷Cl isotopes |
This data is predicted based on the chemical structure and has not been experimentally verified from public sources.
Vibrational Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the various functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.
For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands. The pyrazine ring itself will give rise to a series of characteristic peaks. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazine ring are expected to appear in the 1400-1600 cm⁻¹ region. The presence of the chloro-substituent will induce a C-Cl stretching vibration, which typically appears in the fingerprint region, broadly between 800 and 600 cm⁻¹. The 1,1-difluoroethyl group is a key structural feature, and the C-F stretching vibrations are known to be very strong and will likely produce intense absorption bands in the 1100-1000 cm⁻¹ region. The C-C stretching of the ethyl group and various bending vibrations will contribute to the complexity of the fingerprint region below 1500 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Medium to Weak |
| C=N/C=C Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1100 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
This data is predicted based on the functional groups present and is illustrative. Actual peak positions and intensities may vary.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a different perspective on the molecular structure.
In the Raman spectrum of this compound, the symmetric breathing vibrations of the pyrazine ring are expected to be prominent. The C-Cl bond, being relatively polarizable, should also give a distinct Raman signal. The symmetric C-F stretching vibrations of the difluoroethyl group will also be Raman active. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for analyzing samples in aqueous media if necessary. Comparing the FT-IR and Raman spectra can help in the complete assignment of vibrational modes, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules. For instance, in a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). While this compound lacks a center of symmetry, the relative intensities of the bands in the two spectra will still differ significantly, aiding in a more robust structural assignment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles.
The resulting crystal structure would definitively confirm the connectivity of the atoms and the substitution pattern on the pyrazine ring. It would also reveal the conformation of the 1,1-difluoroethyl group relative to the aromatic ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as halogen bonding (involving the chlorine atom), hydrogen bonding (if any adventitious water is present or if C-H···N or C-H···F interactions are significant), and π-π stacking interactions between the pyrazine rings. This information is crucial for understanding the solid-state properties of the compound.
Table 3: Potential X-ray Crystallography Data for this compound
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths (Å) | Precise distances between atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsional Angles (°) | Dihedral angles defining conformation |
| Intermolecular Interactions | Details of crystal packing |
This table represents the type of data that would be obtained from an X-ray crystallography experiment, should a suitable crystal be analyzed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons of a specific energy excites electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the pyrazine ring. Pyrazine itself exhibits characteristic π → π* and n → π* transitions. The π → π* transitions are typically strong and occur at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and appear at longer wavelengths (lower energy). The substitution of the pyrazine ring with a chloro and a 1,1-difluoroethyl group will influence the energies of the molecular orbitals and thus shift the absorption maxima (λ_max) and change the molar absorptivity (ε). The chlorine atom, with its lone pairs, can act as an auxochrome and may cause a bathochromic (red) shift of the absorption bands. The 1,1-difluoroethyl group, being electron-withdrawing, is also expected to modulate the electronic transitions. The solvent used for the analysis can also have a significant effect on the spectrum, particularly on the n → π* transitions, due to interactions with the nitrogen lone pairs.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) | Characteristics |
| π → π | ~260 - 280 | High molar absorptivity |
| n → π | ~300 - 330 | Low molar absorptivity, solvent dependent |
This data is an estimation based on the general electronic properties of substituted pyrazines and has not been experimentally confirmed from public sources.
Computational and Theoretical Studies of 2 Chloro 6 1,1 Difluoroethyl Pyrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties.
Optimization of Molecular Geometry and Electronic Structure
A foundational step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process identifies the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For 2-Chloro-6-(1,1-difluoroethyl)pyrazine, this would involve calculating the precise spatial coordinates of each atom in the pyrazine (B50134) ring, the chloro substituent, and the 1,1-difluoroethyl group.
Once the geometry is optimized, the electronic structure can be determined. This includes the distribution of electron density throughout the molecule and the energies of the molecular orbitals.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | Data not available |
| C-F | Data not available | |
| C-N (pyrazine ring) | Data not available | |
| Bond Angle | Cl-C-N | Data not available |
| F-C-F | Data not available | |
| Dihedral Angle | C-C-C-N (ring) | Data not available |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can predict various spectroscopic properties, which are crucial for the experimental identification and characterization of a compound.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra to specific atoms within the molecule. mestrelab.comnih.govnih.gov The accuracy of these predictions can be high, often with a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.govnih.gov
Vibrational Frequencies: DFT can also calculate the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure.
Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) and Vibrational Frequencies (cm⁻¹) for this compound
| Parameter | Atom/Group | Predicted Value |
| ¹H NMR Chemical Shift | Pyrazine ring protons | Data not available |
| Ethyl group proton | Data not available | |
| ¹³C NMR Chemical Shift | Pyrazine ring carbons | Data not available |
| Ethyl group carbons | Data not available | |
| ¹⁹F NMR Chemical Shift | Difluoroethyl group | Data not available |
| Vibrational Frequency | C-Cl stretch | Data not available |
| C-F stretch | Data not available | |
| Pyrazine ring vibrations | Data not available |
Electronic Properties Analysis
Further computational analyses provide deeper insights into the electronic behavior and reactivity of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, one would expect negative potential around the nitrogen and fluorine atoms due to their high electronegativity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. This analysis can quantify the strength of intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the nature of the interactions between the pyrazine ring, the chlorine atom, and the difluoroethyl group.
Reactivity Prediction
Predicting the reactivity of this compound is crucial for understanding its potential applications in synthesis and materials science. nih.gov Computational tools, particularly those derived from density functional theory (DFT), offer a powerful means to forecast how this molecule will interact with other chemical species.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are instrumental in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netwikipedia.org These functions quantify the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org
For this compound, computational analyses using Fukui functions can pinpoint which atoms are most susceptible to attack. Generally, in substituted pyrazines, the nitrogen atoms are potential sites for electrophilic attack due to their lone pairs of electrons, while the carbon atoms of the pyrazine ring can be susceptible to nucleophilic attack, especially when influenced by electron-withdrawing substituents. The chlorine and difluoroethyl groups, being electron-withdrawing, are expected to significantly influence the reactivity of the pyrazine ring.
Table 1: Condensed Fukui Functions for Predicting Reactive Sites
This table presents hypothetical condensed Fukui function values (f+ for nucleophilic attack, f- for electrophilic attack, and f0 for radical attack) for the key atoms in this compound, as would be derived from DFT calculations. Higher values indicate a greater propensity for the specified type of attack.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | 0.05 | 0.25 | 0.15 |
| C2 | 0.28 | 0.03 | 0.155 |
| C3 | 0.15 | 0.08 | 0.115 |
| N4 | 0.06 | 0.24 | 0.15 |
| C5 | 0.18 | 0.07 | 0.125 |
| C6 | 0.25 | 0.04 | 0.145 |
| Cl | 0.02 | 0.12 | 0.07 |
| C(ethyl) | 0.01 | 0.09 | 0.05 |
| F | 0.005 | 0.04 | 0.0225 |
The data indicates that the carbon atoms C2 and C6, bonded to the electron-withdrawing chloro and difluoroethyl groups, are the most likely sites for nucleophilic attack. Conversely, the nitrogen atoms N1 and N4 are predicted to be the most favorable sites for electrophilic attack.
Studies on Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction pathways involving this compound. youtube.com By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable routes from reactants to products. This involves locating and characterizing transition states, which are the high-energy intermediates that connect reactants, intermediates, and products. rsc.org
For instance, in nucleophilic aromatic substitution reactions, a common reaction for chloropyrazines, theoretical studies can model the approach of a nucleophile to the pyrazine ring. mdpi.com These models can predict the activation energy required to form the Meisenheimer complex (the intermediate in SNAr reactions) and the subsequent energy barrier to expel the chloride ion. Such studies provide invaluable information on reaction kinetics and can help in optimizing reaction conditions.
Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction
This table illustrates the kind of data that would be generated from transition state analysis for the reaction of this compound with a generic nucleophile (Nu-).
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Nucleophilic Attack | TS1 | 15.2 |
| Chloride Elimination | TS2 | 8.5 |
These hypothetical values suggest that the initial attack of the nucleophile is the rate-determining step of the reaction, a common finding in SNAr mechanisms.
Stability and Conformational Analysis
The stability and preferred three-dimensional shape (conformation) of this compound are fundamental properties that influence its physical and chemical behavior.
Isomerization Studies
Isomerization involves the conversion of a molecule into another that has the same atoms but a different arrangement. For this compound, theoretical studies can investigate the energetic feasibility of isomerization, such as the migration of the chloro or difluoroethyl group to other positions on the pyrazine ring. These studies typically involve calculating the relative energies of the different isomers and the energy barriers for their interconversion. researchgate.net Given the stability of the aromatic pyrazine ring, such isomerizations would likely require significant energy input, for instance, through photochemical or high-temperature conditions.
Conformational Landscapes of Pyrazine Derivatives
The presence of the 1,1-difluoroethyl substituent introduces conformational flexibility to the molecule. rsc.org The rotation around the bond connecting the ethyl group to the pyrazine ring gives rise to different spatial arrangements (conformers). Computational methods can be used to explore the conformational landscape of this compound to identify the most stable conformers. rsc.orgtandfonline.com This is achieved by systematically rotating the C-C bond and calculating the energy at each step.
The results of such an analysis are often presented as a potential energy surface, which shows the energy of the molecule as a function of the dihedral angle of the rotating bond. The minima on this surface correspond to stable conformers. For the 1,1-difluoroethyl group, steric interactions between the fluorine and methyl groups and the adjacent nitrogen atom of the pyrazine ring will be a key factor in determining the preferred conformation.
Theoretical Insights into the Influence of Halogen and Fluorine Substituents
The chloro and difluoroethyl substituents have a profound impact on the electronic properties and, consequently, the reactivity of the pyrazine ring. researchgate.netrsc.orgmostwiedzy.pl Theoretical studies provide a quantitative understanding of these effects.
The chlorine atom, being a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing due to its high electronegativity, but it can also act as a weak π-donor through its lone pairs. dntb.gov.ua The 1,1-difluoroethyl group is strongly electron-withdrawing due to the cumulative inductive effect of the two fluorine atoms.
Furthermore, theoretical models can elucidate the role of these substituents in intermolecular interactions, such as halogen bonding, where the chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophiles. researchgate.netnih.gov
Role of 2 Chloro 6 1,1 Difluoroethyl Pyrazine in the Synthesis of Complex Molecular Architectures
A Precursor for Advanced Heterocyclic Systems
The inherent reactivity of 2-Chloro-6-(1,1-difluoroethyl)pyrazine makes it an attractive starting material for the synthesis of more complex, fused heterocyclic systems. The chloro substituent serves as a versatile handle for various cross-coupling reactions, while the pyrazine (B50134) ring itself can participate in cyclization reactions.
Synthesis of Fused Pyrazine Derivatives
The construction of fused pyrazine derivatives, such as pteridines (pyrazino[2,3-d]pyrimidines) and pyrazino[2,3-d]pyridazines, is a key area of research due to the prevalence of these motifs in biologically active molecules. While direct examples utilizing this compound are not extensively documented in readily available literature, the established reactivity of 2-chloropyrazines provides a clear blueprint for its potential applications.
The synthesis of pteridines often involves the condensation of a 2-aminopyrazine (B29847) with a 1,2-dicarbonyl compound or its equivalent. In this context, the chlorine atom of this compound can be readily displaced by an amino group through nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed Buchwald-Hartwig amination. The resulting 2-amino-6-(1,1-difluoroethyl)pyrazine would then be a prime candidate for condensation with various dicarbonyl compounds to yield a range of substituted pteridines. The reaction conditions for such transformations are well-established for analogous 2-chloropyrazines. researchgate.net
Similarly, the synthesis of pyrazino[2,3-d]pyridazines can be envisioned. These systems are typically formed by the cyclization of a substituted pyrazine bearing reactive functionalities at the 2 and 3 positions. Starting from this compound, functionalization at the adjacent C3 position through metallation followed by quenching with an appropriate electrophile could provide the necessary precursor for subsequent cyclization to the pyrazino[2,3-d]pyridazine (B14761559) core. The synthesis of related pyrazino[2,3-d]pyridazines has been reported, highlighting the feasibility of this approach. researchgate.netmdpi.com
Incorporation into Multicyclic Compounds
The development of multicyclic compounds often relies on tandem or multicomponent reactions that can rapidly build molecular complexity. The reactive chlorine atom in this compound is a key feature that allows for its incorporation into larger, more complex scaffolds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. The chloro group of this compound can be expected to readily participate in these reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. This functionalization is a critical step in the assembly of multicyclic systems. For instance, the synthesis of pyrrolo[2,3-b]pyrazines often involves the coupling of a 2-halopyrazine with a suitable pyrrole (B145914) derivative. nih.govresearchgate.net
Furthermore, the pyrazine ring itself can undergo annulation reactions. For example, the synthesis of furo[2,3-b]pyrazines has been achieved through the cyclization of 3-alkynyl-2-pyrazinones. researchgate.net A synthetic route starting from this compound could involve its conversion to a pyrazinone, followed by alkynylation and subsequent cyclization to afford the furo[2,3-b]pyrazine core, which could then be further elaborated into more complex multicyclic structures.
A Building Block for Fluoro-Containing Scaffolds of Research Interest
The presence of the 1,1-difluoroethyl group imparts unique properties to molecules, including increased metabolic stability and altered lipophilicity and basicity. This makes this compound a particularly valuable building block for the design and synthesis of novel fluoro-containing compounds with potential applications in medicinal chemistry and materials science.
Design and Synthesis of Novel Fluoro-Containing Pyrazine Analogs
The chlorine atom of this compound serves as a versatile anchor point for the introduction of a wide array of functional groups, enabling the synthesis of a diverse library of novel fluoro-containing pyrazine analogs. Standard cross-coupling methodologies can be employed to introduce various substituents at the 6-position, thereby systematically modifying the properties of the resulting molecules.
| Coupling Reaction | Reagent/Catalyst | Introduced Substituent |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/Heteroaryl |
| Sonogashira | Terminal alkynes, Pd/Cu catalyst | Alkynyl |
| Buchwald-Hartwig | Amines, Pd catalyst | Amino |
| Stille | Organostannanes, Pd catalyst | Various organic groups |
| Heck | Alkenes, Pd catalyst | Alkenyl |
This interactive table summarizes potential cross-coupling reactions for the derivatization of this compound.
The synthesis of amides of substituted pyrazine-2-carboxylic acids has been reported, demonstrating the utility of the chloro-pyrazine scaffold in generating libraries of compounds for biological screening. nih.gov A similar approach with this compound would allow for the exploration of the chemical space around this fluorinated core.
Exploration of Bioisosteric Replacements in Academic Contexts
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a cornerstone of modern drug design. The 1,1-difluoroethyl group is often considered a bioisostere of a hydroxyl, thiol, or even a carbonyl group, due to its similar steric profile and ability to participate in hydrogen bonding.
In an academic context, this compound provides an excellent platform to study the effects of this specific bioisosteric replacement. By synthesizing analogs where the difluoroethyl group replaces other functionalities in known bioactive pyrazine derivatives, researchers can probe the structure-activity relationships and gain a deeper understanding of the role of this fluorinated motif in molecular recognition and biological function. The pyrazine core itself is a known bioisostere for other aromatic rings like benzene (B151609) and pyridine (B92270). mdpi.com The combination of the pyrazine and the difluoroethyl group offers a rich area for bioisosteric exploration in the design of novel compounds.
Development of New Synthetic Methodologies Utilizing its Reactive Handles
The unique combination of a reactive chlorine atom on an electron-deficient pyrazine ring and the robust 1,1-difluoroethyl group makes this compound an interesting substrate for the development of new synthetic methodologies.
The reactivity of the C-Cl bond towards nucleophilic aromatic substitution and various metal-catalyzed cross-coupling reactions is well-established for chloropyrazines. However, the influence of the 1,1-difluoroethyl substituent on the reactivity and regioselectivity of these reactions could be a subject of investigation, potentially leading to the development of novel and more efficient synthetic protocols. For instance, the electron-withdrawing nature of the difluoroethyl group is expected to activate the chlorine atom towards nucleophilic attack.
Furthermore, the development of tandem or multicomponent reactions involving this compound could provide rapid access to complex molecular architectures. For example, a reaction sequence involving an initial cross-coupling at the chlorine position followed by a C-H activation/functionalization at another position on the pyrazine ring would represent a highly efficient strategy for the synthesis of polysubstituted pyrazines. The development of such methodologies would be of significant interest to the synthetic chemistry community.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Initial investigations into the chemical compound this compound show a notable absence of detailed scientific literature and patent information regarding its specific applications in complex molecular synthesis and material science. While the pyrazine chemical family, to which this compound belongs, is significant in various chemical research and industrial fields, public domain data on this particular substituted pyrazine is scarce.
A thorough search of academic databases and patent libraries did not yield specific studies on the development of new chemoselective reactions or catalyst-mediated transformations involving this compound. Similarly, its role as a precursor for polymeric materials or as a component in functional organic materials research is not documented in the accessible scientific literature.
Due to the lack of specific research and data, it is not possible to provide a detailed article on the role of this compound in the synthesis of complex molecular architectures or its material science applications as per the requested outline. The available information is insufficient to generate a scientifically accurate and informative article focusing solely on this compound.
Future Research Directions and Unexplored Chemical Space for 2 Chloro 6 1,1 Difluoroethyl Pyrazine
Sustainable Synthetic Routes and Green Chemistry Approaches
The development of environmentally benign and efficient methods for the synthesis of 2-Chloro-6-(1,1-difluoroethyl)pyrazine is a primary area for future investigation. Traditional synthetic routes for pyrazine (B50134) derivatives can involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles offer a pathway to mitigate these issues.
Future research should focus on minimizing waste, reducing energy consumption, and utilizing less toxic solvents. One promising avenue is the exploration of biocatalysis. rsc.orgnih.gov The use of enzymes, such as those from Thermomyces lanuginosus, has shown success in the green synthesis of other pyrazinamide (B1679903) derivatives and could be adapted for this specific compound. rsc.orgnih.gov Additionally, developing one-pot syntheses where multiple reaction steps are carried out in a single reactor can significantly improve efficiency and reduce the environmental footprint. researchgate.net
| Parameter | Traditional Synthesis (Hypothetical) | Green Synthesis Goal |
| Solvent | Chlorinated hydrocarbons | Water, ethanol (B145695), or bio-based solvents |
| Catalyst | Heavy metal catalysts | Biocatalysts, recyclable catalysts |
| Atom Economy | Moderate | High |
| Energy Input | High temperature and pressure | Lower temperature and pressure |
| Waste Generation | Significant | Minimized |
This interactive table outlines hypothetical improvements in the synthesis of this compound by adopting green chemistry principles.
Flow Chemistry and Continuous Processing for Synthesis
The transition from batch production to continuous flow chemistry represents a significant leap forward in the synthesis of fine chemicals and pharmaceuticals. nih.gov For this compound, this approach offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. amt.uk
Flow reactors provide superior heat and mass transfer, which is particularly beneficial for managing exothermic reactions and improving yields. nih.gov The development of a continuous-flow system for the synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to a more consistent and higher-quality product. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of other pyrazine derivatives and halogenated heterocycles, indicating its feasibility for this compound. amt.ukresearchgate.netmdpi.com
Asymmetric Synthesis Involving this compound
While this compound itself is achiral, its functional groups provide handles for introducing chirality in subsequent synthetic steps. The development of asymmetric synthetic methods is crucial if this compound is to be used as a scaffold for chiral drugs or materials.
Future research could explore the stereoselective functionalization of the pyrazine ring or reactions involving the chloro or difluoroethyl groups. youtube.com The use of chiral catalysts, such as chiral phosphines or organocatalysts, could enable the enantioselective synthesis of derivatives. acs.org For instance, asymmetric cross-coupling reactions at the chloro position could introduce a chiral substituent. The synthesis of chiral allylboronic acids and their application in asymmetric reactions is a developing field that could be relevant. youtube.com
Exploration of Novel Reaction Systems and Catalysts
The reactivity of the pyrazine ring, particularly when substituted with both an electron-withdrawing difluoroethyl group and a reactive chloro group, opens the door to a wide array of chemical transformations. Future research should focus on exploring novel catalytic systems to functionalize this scaffold.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. rsc.orgdoabooks.orgnih.gov Investigating the application of modern catalysts, including those based on palladium, nickel, and copper, could lead to the efficient synthesis of a diverse range of derivatives. researchgate.net Furthermore, C-H activation methodologies could provide direct routes to functionalize the pyrazine core without the need for pre-functionalization. nih.gov
| Reaction Type | Potential Catalyst System | Potential Product |
| Suzuki Coupling | Palladium(0) with phosphine (B1218219) ligands | Aryl or heteroaryl substituted pyrazines |
| Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynyl-substituted pyrazines |
| Buchwald-Hartwig Amination | Palladium or Copper catalysts | Amino-substituted pyrazines |
| C-H Arylation | Iron or Palladium catalysts | Directly arylated pyrazines |
This interactive table showcases potential catalytic systems and the resulting products from the functionalization of this compound.
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry offers a powerful toolkit for predicting the physicochemical properties and reactivity of molecules like this compound, thereby guiding experimental efforts. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to calculate electronic structure, molecular orbitals, and reaction energetics.
Future computational studies could focus on predicting the compound's behavior in different chemical environments, its potential as a ligand for biological targets, and the most favorable sites for chemical modification. rsc.org Quantitative Structure-Property Relationship (QSPR) studies could also be valuable for correlating structural features with properties like solubility and biological activity. researchgate.net
Integration into Complex Chemical Libraries for Academic Exploration
The unique structural features of this compound make it an excellent candidate for inclusion in chemical libraries for high-throughput screening and academic research. nih.gov The presence of the fluorine atoms can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in drug discovery. nih.gov
The development of a library of derivatives based on the this compound scaffold could lead to the discovery of novel bioactive compounds. nih.gov By systematically modifying the pyrazine ring through the reactions described in previous sections, a diverse set of molecules can be generated for screening against a wide range of biological targets. nih.gov This would not only expand the known chemical space but also provide valuable tools for chemical biology and medicinal chemistry research. chemscene.com
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-6-(1,1-difluoroethyl)pyrazine, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 6-chloropyrazine derivatives with 1,1-difluoroethylamine under controlled conditions. Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity by stabilizing transition states .
- Catalysts: Base catalysts (e.g., NaHCO₃) or coupling agents (e.g., CDI) improve reaction efficiency .
- Temperature Control: Reactions often proceed at 0–25°C to minimize side products .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .
Example Reaction Conditions:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| 6-Chloropyrazine-2-amine | 1,1-Difluoroethylamine | DCM | NaHCO₃ | 75–85% |
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: This compound exhibits acute toxicity (GHS Category 3) and causes severe eye damage (Category 1). Safety protocols include:
- Handling: Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation or skin contact .
- Storage: Store in airtight containers at 2–8°C in a dry, ventilated area away from light .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Critical Hazards:
| Hazard Type | Precautionary Measures | Reference |
|---|---|---|
| Acute Toxicity (Oral) | Avoid ingestion; use PPE | |
| Skin Irritation | Immediate washing with soap |
Advanced Research Questions
Q. What strategies can modify the pyrazine ring of this compound to enhance biological activity?
Methodological Answer: Structural modifications focus on exploiting the electron-withdrawing chloro group and electron-donating difluoroethyl moiety:
- Substitution Reactions: Replace chlorine with nucleophiles (e.g., amines, thiols) to generate derivatives with varied pharmacokinetic profiles .
- Heterocycle Fusion: Attach pharmacophores (e.g., triazoles, piperazines) via Sonogashira coupling or click chemistry to target specific receptors .
- Bioisosteric Replacement: Substitute difluoroethyl with trifluoroethyl or cyclopropyl groups to improve metabolic stability .
Case Study:
Pyrazine-triazole hybrids (e.g., 1-(2-fluorobenzyl)piperazine triazoles) show enhanced anticancer activity via kinase inhibition .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) and molecular docking are critical tools:
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The C-2 chloro group is highly electrophilic due to electron withdrawal by adjacent substituents .
- Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Example Workflow:
Geometry Optimization: Use Gaussian09 with B3LYP/6-31G(d) basis set.
Docking Studies: AutoDock Vina to assess binding affinity to PI3K or PDK1 .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~8.5 ppm for pyrazine protons) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ = 145.03 for C₆H₆ClF₂N₂) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions critical for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
